molecular formula C7H13ClO B1623030 2-methylhexanoyl Chloride CAS No. 41693-47-4

2-methylhexanoyl Chloride

Cat. No.: B1623030
CAS No.: 41693-47-4
M. Wt: 148.63 g/mol
InChI Key: WKEBLSOTVYFYKY-UHFFFAOYSA-N
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Description

2-Methylhexanoyl chloride is an organic compound with the molecular formula C7H13ClO. It is a colorless liquid that is primarily used as an intermediate in organic synthesis. This compound is known for its reactivity, particularly in acylation reactions, making it valuable in the production of various chemicals and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Methylhexanoyl chloride can be synthesized from 2-methylhexanoic acid through a reaction with thionyl chloride. The reaction typically involves refluxing the acid with thionyl chloride in the absence of a solvent for about 3 hours. This method yields a high purity product .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of thionyl chloride is common due to its effectiveness in converting carboxylic acids to acyl chlorides .

Chemical Reactions Analysis

Types of Reactions: 2-Methylhexanoyl chloride undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: This is the most common reaction, where the chloride group is replaced by a nucleophile.

    Hydrolysis: In the presence of water, this compound hydrolyzes to form 2-methylhexanoic acid and hydrochloric acid.

    Reduction: It can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as amines, alcohols, and thiols are commonly used.

    Hydrolysis: Typically occurs under aqueous conditions.

    Reduction: Requires strong reducing agents like lithium aluminum hydride.

Major Products Formed:

    Nucleophilic Substitution: Produces amides, esters, or thioesters depending on the nucleophile.

    Hydrolysis: Produces 2-methylhexanoic acid.

    Reduction: Produces 2-methylhexanol

Scientific Research Applications

2-Methylhexanoyl chloride is used in various scientific research applications, including:

    Chemistry: As an acylating agent in the synthesis of esters, amides, and other derivatives.

    Biology: In the modification of biomolecules for studying enzyme mechanisms and protein interactions.

    Medicine: As an intermediate in the synthesis of pharmaceuticals, particularly in the production of drugs that require specific acyl groups.

    Industry: Used in the production of agrochemicals, dyes, and polymers

Mechanism of Action

The mechanism of action of 2-methylhexanoyl chloride primarily involves its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. This reactivity is utilized in various synthetic processes to introduce the 2-methylhexanoyl group into different compounds .

Comparison with Similar Compounds

    Hexanoyl chloride: Similar in structure but lacks the methyl group at the second position.

    2-Ethylhexanoyl chloride: Has an ethyl group instead of a methyl group at the second position.

    Cyclohexanecarbonyl chloride: Contains a cyclohexane ring instead of a straight chain.

Uniqueness: 2-Methylhexanoyl chloride is unique due to the presence of the methyl group at the second position, which influences its reactivity and the steric effects in its reactions. This makes it particularly useful in synthesizing compounds where such structural features are desired .

Properties

IUPAC Name

2-methylhexanoyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13ClO/c1-3-4-5-6(2)7(8)9/h6H,3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKEBLSOTVYFYKY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13ClO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60392675
Record name 2-methylhexanoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

41693-47-4
Record name 2-methylhexanoyl Chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60392675
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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